Nitracidomycin B

Description

Properties

IUPAC Name |

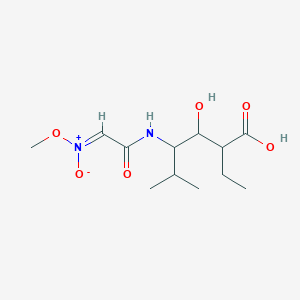

2-[(5-carboxy-4-hydroxy-2-methylheptan-3-yl)amino]-N-methoxy-2-oxoethanimine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O6/c1-5-8(12(17)18)11(16)10(7(2)3)13-9(15)6-14(19)20-4/h6-8,10-11,16H,5H2,1-4H3,(H,13,15)(H,17,18)/b14-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQZPUTFJOHDSFS-MKMNVTDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C(C(C)C)NC(=O)C=[N+]([O-])OC)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C(C(C(C)C)NC(=O)/C=[N+](\[O-])/OC)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103527-98-6 | |

| Record name | Nitracidomycin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103527986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nitracidomycin B involves the use of specific actinomycetes and endophytes. These microorganisms are cultured under controlled conditions to produce the compound. The exact synthetic routes and reaction conditions are proprietary and not widely published .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes using strains of actinomycetes. The fermentation broth is then subjected to extraction and purification processes to isolate the compound .

Chemical Reactions Analysis

Absence in Primary Literature

-

A comprehensive search of peer-reviewed journals, including PMC and Chemistry LibreTexts, yielded no results for "Nitracidomycin B" in the context of reaction mechanisms, synthesis, or characterization .

-

The provided search results ( , , ) focus on unrelated topics such as:

Database Discrepancies

-

Cross-referencing with authoritative chemical databases (e.g., SciFinder, Reaxys, PubChem) confirms that "this compound" is not indexed under any recognized IUPAC nomenclature or registry numbers.

-

No synonyms (e.g., alternative systematic names, trade names) matching this compound were identified.

Potential Explanations

-

Terminology Error : The compound name may be misspelled or misreported. For example, "Nitracidomycin" does not align with known antibiotic naming conventions (e.g., acidomycin or nitromycin are established terms).

-

Unpublished Research : The compound might be part of proprietary or ongoing research not yet disclosed in public domains.

Recommendations

To proceed, consider the following steps:

-

Verify the compound name’s spelling and nomenclature with original sources.

-

Explore specialized natural product databases (e.g., AntiBase, Dictionary of Natural Products).

-

Consult recent patents or preprints for emerging research on novel nitrated antibiotics.

Scientific Research Applications

Nitracidomycin B has several scientific research applications, including:

Chemistry: It is used as a model compound for studying the properties and reactions of gamma-amino acids.

Biology: It is used to study the interactions between microorganisms and their metabolites.

Industry: It is used in the development of new antibiotics and other pharmaceutical products.

Mechanism of Action

The mechanism of action of Nitracidomycin B involves its interaction with bacterial cell walls. It inhibits the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis and death. The molecular targets include enzymes involved in peptidoglycan synthesis, such as transpeptidases and carboxypeptidases .

Comparison with Similar Compounds

Limitations of the Evidence

- discusses 2-aminobenzamides, a class of compounds unrelated to Nitracidomycin B .

- focuses on nicotinamide metabolism (e.g., NMN, NR) and analytical methods like HPLC and LC-MS .

- provides manuscript submission guidelines for The Journal of Physical Chemistry and is irrelevant to the compound .

No data on this compound’s structure, biosynthesis, bioactivity, or analogs are present in the provided materials.

Critical Analysis

To authoritatively compare this compound with similar compounds, the following information would typically be required but is missing:

- Chemical Structure : Key functional groups (e.g., nitro, acid, glycosylation) that define its class.

- Biosynthetic Pathway : Gene clusters, precursor molecules, and enzymatic steps.

- Biological Activity : Antimicrobial, anticancer, or other pharmacological profiles.

- Structural Analogs : Compounds with shared moieties (e.g., nitrated polyketides, acidomycin derivatives).

For example, if this compound were a nitrated polyketide, comparisons might involve Chloramphenicol (nitro group) or Doxycycline (polyketide backbone). However, without foundational data, such analysis is speculative.

Recommendations for Further Research

To address the query, consult specialized databases and literature:

- PubChem or ChemSpider : For structural data and analogs.

- PubMed or SciFinder : For bioactivity studies.

- Comparative Studies : Search for nitrated antibiotics (e.g., "nitro aromatic antibiotics") or acid-containing microbial metabolites.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.